3-(2-(Diethylamino)ethyl)-5-phenylhydantoin
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Overview
Description
3-(2-(Diethylamino)ethyl)-5-phenylhydantoin is a chemical compound that belongs to the class of hydantoins. Hydantoins are heterocyclic organic compounds that have a wide range of applications in medicinal chemistry, particularly as anticonvulsants. This compound is characterized by the presence of a diethylaminoethyl group and a phenyl group attached to the hydantoin ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Diethylamino)ethyl)-5-phenylhydantoin typically involves the reaction of 5-phenylhydantoin with 2-(diethylamino)ethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-(Diethylamino)ethyl)-5-phenylhydantoin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the diethylaminoethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or other aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted hydantoins depending on the nucleophile used.
Scientific Research Applications
3-(2-(Diethylamino)ethyl)-5-phenylhydantoin has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anticonvulsant and antimicrobial properties.
Medicine: Investigated for its potential use in the treatment of neurological disorders such as epilepsy.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(2-(Diethylamino)ethyl)-5-phenylhydantoin involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of ion channels, particularly sodium channels, which play a crucial role in the propagation of nerve impulses. By stabilizing the inactive state of these channels, the compound can reduce neuronal excitability and prevent seizures.
Comparison with Similar Compounds
Similar Compounds
Phenytoin: Another hydantoin derivative with anticonvulsant properties.
Ethotoin: Similar structure but with different substituents on the hydantoin ring.
Mephenytoin: A methylated derivative of phenytoin with similar pharmacological effects.
Uniqueness
3-(2-(Diethylamino)ethyl)-5-phenylhydantoin is unique due to the presence of the diethylaminoethyl group, which imparts distinct pharmacokinetic and pharmacodynamic properties compared to other hydantoin derivatives. This structural variation can influence its solubility, bioavailability, and interaction with molecular targets.
Properties
CAS No. |
94297-08-2 |
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Molecular Formula |
C15H21N3O2 |
Molecular Weight |
275.35 g/mol |
IUPAC Name |
3-[2-(diethylamino)ethyl]-5-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C15H21N3O2/c1-3-17(4-2)10-11-18-14(19)13(16-15(18)20)12-8-6-5-7-9-12/h5-9,13H,3-4,10-11H2,1-2H3,(H,16,20) |
InChI Key |
KQFPTQZGFDYTPW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN1C(=O)C(NC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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